![molecular formula C13H10N2 B1605887 3-Phenylimidazo[1,2-a]pyridine CAS No. 92961-15-4](/img/structure/B1605887.png)

3-Phenylimidazo[1,2-a]pyridine

Overview

Description

3-Phenylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C13H10N2 . It is a type of heterocyclic compound that is used as a building block for organic synthesis. It is an important starting material for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes.

Synthesis Analysis

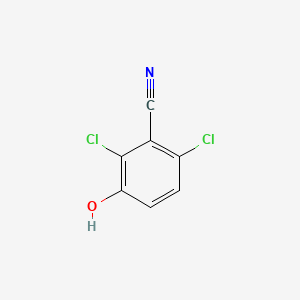

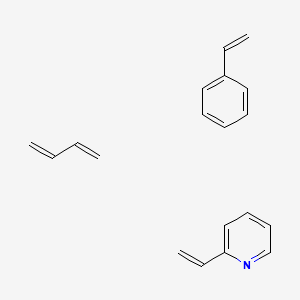

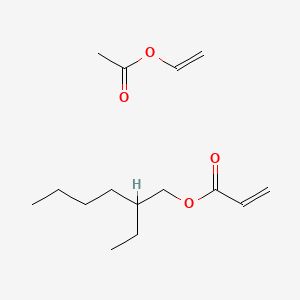

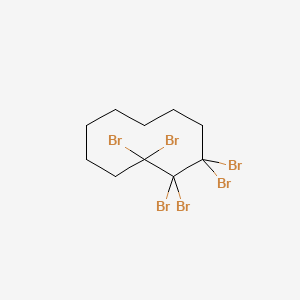

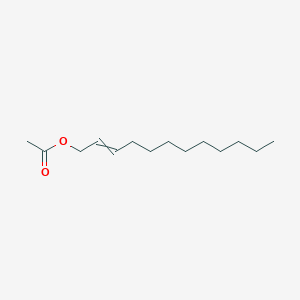

The synthesis of 3-Phenylimidazo[1,2-a]pyridine can be achieved through a versatile protocol that involves coupling 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone . This process yields up to 97% of the product at 80°C within 5 hours . The 2-aminopyridine/CBrCl3 system acts as an α-bromination shuttle by transferring Br from CBrCl3 to the α-carbon of the carbonyl moiety . This triggers a series of steps with double C–N/C–N bond formation to the final product .Molecular Structure Analysis

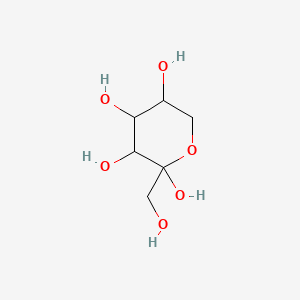

The molecular structure of 3-Phenylimidazo[1,2-a]pyridine consists of a pyridine ring fused with an imidazole ring, with a phenyl group attached . The structure was characterized using various techniques including FT-IR, SEM, TGA, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving 3-Phenylimidazo[1,2-a]pyridine primarily involve its synthesis. The 2-aminopyridine/CBrCl3 system acts as an α-bromination shuttle, triggering a series of steps with double C–N/C–N bond formation to the final product . Another method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Scientific Research Applications

Anticancer Agents

Imidazo[1,2-a]pyridine cores have been found to have a wide range of pharmacological activities, including potential anticancer properties . In a study, derivatives of imidazopyridine were synthesized and evaluated for their antiproliferative potential in breast cancer cells . Among the novel derivatives, compound 15 exhibited potent activity against the MCF7 and MDA-MB-231 cell lines .

Antiviral Properties

Imidazo[1,2-a]pyridines have been reported to have antiviral properties . This makes them a potential candidate for the development of antiviral drugs .

Antiulcer Medication

Imidazo[1,2-a]pyridines have also been used in the development of antiulcer medication . This is due to their ability to modulate the GABA A receptor .

Antibacterial and Antifungal Agents

These compounds have shown promising antibacterial and antifungal properties . This makes them potential candidates for the development of new antibacterial and antifungal drugs .

Cyclin-Dependent Kinase (CDK) Inhibitors

Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors . CDKs are proteins involved in the regulation of the cell cycle and their inhibition can be used in the treatment of various diseases, including cancer .

Calcium Channel Blockers

These compounds have also been described as calcium channel blockers . Calcium channel blockers are drugs that disrupt the movement of calcium through calcium channels, which can be used in the treatment of hypertension and angina .

GABA A Receptor Modulators

Imidazo[1,2-a]pyridines have been described as GABA A receptor modulators . GABA A receptors are a type of neurotransmitter receptor, and modulating their activity can have effects on mood and anxiety .

pH Sensor and Photodynamic Therapy (PDT)

Imidazo[1,2-a]pyridinium salts have been investigated as a pH sensor and as promising candidates in a photoactive component for Photodynamic Therapy (PDT) . PDT is a treatment that uses light-sensitive compounds to destroy cancer cells .

Mechanism of Action

Target of Action

3-Phenylimidazo[1,2-a]pyridine is a compound that has been shown to have diverse biological activities . Some marketed drugs like alpidem, zolpidem, saripidem, minodronic acid, zolimidine, olprinone, etc., contain this scaffold .

Mode of Action

For instance, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine was toxic to yeast strains with defects in electron transport and mitochondrial functions and caused mitochondrial fragmentation, suggesting that it acts by disrupting mitochondria .

Biochemical Pathways

Imidazo[1,2-a]pyridines have been synthesized through a c3-h functionalization strategy . This suggests that the compound may interact with biochemical pathways involving C3-H functionalization.

Pharmacokinetics

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed , which might impact the bioavailability of the compound.

Result of Action

It’s known that imidazo[1,2-a]pyridines can have different effects depending on their structure . For instance, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine caused mitochondrial fragmentation .

Action Environment

It’s known that the synthesis of imidazo[1,2-a]pyridines can be achieved under microwave irradiation , suggesting that the compound’s synthesis and possibly its action could be influenced by specific environmental conditions.

Future Directions

Research on 3-Phenylimidazo[1,2-a]pyridine and its derivatives continues to be an active area of study. For example, recent research has focused on the synthesis of imidazopyridine derivatives as potential anticancer agents against breast cancer cells . Future research may focus on further exploring the biological activities of 3-Phenylimidazo[1,2-a]pyridine and its derivatives, as well as developing more efficient synthesis methods .

properties

IUPAC Name |

3-phenylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-6-11(7-3-1)12-10-14-13-8-4-5-9-15(12)13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWDAKKJDBULCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3N2C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292269 | |

| Record name | 3-phenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylimidazo[1,2-a]pyridine | |

CAS RN |

92961-15-4 | |

| Record name | 92961-15-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-phenylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenol, 4-[(dimethylamino)methyl]-2,5-dimethyl-, hydrochloride](/img/structure/B1605814.png)